1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-
Description
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- is a heterocyclic compound featuring a pyrrolopyridine core substituted with a chlorine atom at position 6, a methyl group at position 4, and an acetic acid moiety at position 2. The compound is of interest in medicinal chemistry for its structural similarity to bioactive pyrrolopyridine derivatives, which are often explored as kinase inhibitors or anti-inflammatory agents .
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
2-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-2-7(11)13-10-9(5)6(4-12-10)3-8(14)15/h2,4H,3H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
WKJVMQFRKWNQFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CN2)CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe methyl group can be introduced via alkylation reactions using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in key cellular processes such as proliferation, differentiation, and angiogenesis. By binding to the active site of these receptors, 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- inhibits their activity, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Key Observations :
- Chlorine Position : The 6-chloro substitution in the target compound distinguishes it from 4-chloro analogs (e.g., 688782-02-7), which may exhibit altered electronic effects and reactivity in substitution reactions .
- Methyl vs. Halogen : The 4-methyl group in the target compound likely increases steric bulk compared to halogenated derivatives (e.g., 5912-18-5), influencing binding affinity in biological targets .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl- is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C9H8ClN2O2
- Molecular Weight : 200.62 g/mol
- CAS Number : 25067324
- IUPAC Name : 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. Notably, compounds in this class have demonstrated inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance:
- Compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, showing significant promise in breast cancer models by inhibiting cell proliferation and inducing apoptosis in 4T1 cells .
Antiparasitic Activity
Research has also explored the antiparasitic properties of related pyrrolo compounds. A study on dihydroquinazolinone derivatives indicated that modifications to the pyrrole structure could enhance activity against malaria parasites by targeting PfATP4, a crucial enzyme for parasite survival . While specific data on the acetic acid derivative is limited, structural similarities suggest potential effectiveness.
The biological mechanisms underlying the activity of 1H-Pyrrolo[2,3-b]pyridine derivatives often involve:
- Inhibition of Kinases : Targeting FGFRs leads to disrupted signaling pathways that are critical for tumor growth.
- Metabolic Stability : Modifications to the chemical structure can enhance solubility and stability, improving pharmacokinetic profiles .
Study on FGFR Inhibition
A notable study synthesized several derivatives of 1H-Pyrrolo[2,3-b]pyridine and evaluated their effects on FGFR signaling. The results indicated that:
- In vitro Tests : Compound 4h significantly inhibited migration and invasion of cancer cells.
- In vivo Efficacy : Demonstrated reduced tumor growth in mouse models .
Antiparasitic Research
Another investigation focused on optimizing pyrrole-based compounds to improve aqueous solubility and metabolic stability while maintaining antiparasitic activity. The study found that certain modifications led to increased potency against Plasmodium falciparum .
Data Tables
| Compound | Activity Type | IC50 (nM) | Remarks |
|---|---|---|---|
| 4h | FGFR Inhibition | 7 (FGFR1) | Potent anticancer agent |
| 9 (FGFR2) | Induces apoptosis in breast cancer cells | ||
| Dihydroquinazolinone | Antiparasitic | Varies | Targets PfATP4 enzyme |
Q & A
Q. What are the established synthetic routes for 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid?
Methodological Answer : The synthesis typically involves multi-step pathways:
- Cyclocondensation : Cyclocondensation of 2-amino-pyrrole derivatives with active methylene compounds (e.g., malononitrile) in acetic acid with HCl catalysis forms the pyrrolo[2,3-b]pyridine core .
- Functionalization : Chlorination at position 6 and methylation at position 4 can be achieved via regioselective halogenation (e.g., POCl₃ for chloro) and alkylation (e.g., methyl iodide) .
- Acetic Acid Sidechain : Ester hydrolysis of intermediates like methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 169030-84-6) under basic conditions yields the acetic acid moiety .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer :
- ¹H/¹³C NMR : Assigns substituent positions (e.g., δ ~2.3 ppm for methyl groups, δ ~7.5–8.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESIMS m/z 311.1 for related derivatives) .
- HPLC-PDA : Validates purity (>95%) and monitors reaction progress .
Q. How is the compound purified after synthesis?
Methodological Answer :
- Recrystallization : Use polar aprotic solvents (e.g., DMSO/water mixtures) to isolate crystalline products.
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) removes unreacted precursors.
- Preparative HPLC : For high-purity requirements (>99%), C18 columns with acetonitrile/water mobile phases are effective .
Advanced Research Questions
Q. How do substituent modifications (e.g., chloro, methyl) influence biological activity in kinase inhibition studies?
Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Experimental Design :
Q. What in vitro models are suitable for evaluating the compound’s antibacterial or anticancer potential?
Methodological Answer :
- Antibacterial : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in MIC assays. Functionalized triazole derivatives (from hydrazide intermediates) show enhanced activity .
- Anticancer : Screen against kinase-dependent cancer cell lines (e.g., HeLa, A549) with MTT assays. Compare with control inhibitors (e.g., staurosporine) to validate selectivity .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
Methodological Answer :
- Assay Optimization :
- Data Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
